4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde
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Overview
Description
4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde is a compound with the molecular formula C₁₀H₁₄N₂OS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
4-[3-(dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2OS/c1-11(2)9-4-12(5-9)8-3-10(6-13)14-7-8/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
NYRLWAYJFXLDQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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